

# Encequidar Profile & Key Experimental Data

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## Compound Focus: Encequidar

CAS No.: 849675-66-7

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Aspect	Details
Mechanism of Action	Potent, selective P-glycoprotein (P-gp) inhibitor; minimal systemic absorption [1] [2].
In Vitro Potency (IC <sub>50</sub> )	Human P-gp: <b>0.0058 ± 0.0006 μM</b> ; Human BCRP: <b>&gt;10 μM</b> (highly selective for P-gp over BCRP) [1].
Key In Vivo Effect	In rats, increased AUC of oral paclitaxel by <b>33.5-fold</b> without significantly affecting IV paclitaxel AUC [1].
Clinical Bioavailability	Oral docetaxel + Encequidar: Mean absolute bioavailability of <b>16.14%</b> (range 8.19-25.09%) [2].
Clinical Dose (Oncology)	Used with oral docetaxel (75-300 mg/m <sup>2</sup> ); <b>15 mg Encequidar</b> given 1 hour prior to chemotherapy [2].

## Clinical Development & Recent Updates

Application / Drug	Development Status (as of 2025)	Key Findings / Purpose
Oral Docetaxel + Encequidar	Phase 1 Completed [2]	Safe, tolerable; multi-dose regimens (e.g., 600 mg x2/x3) predicted to achieve exposure comparable to IV docetaxel [3].
Oral Paclitaxel + Encequidar (Oraxol)	Global Phase III planned (Q4 2025) [4] [5]	Aims to replace IV paclitaxel for metastatic breast cancer [4].
Encequidar in Virology	Licensed to Gilead Sciences (Sept 2025) [4] [6]	To develop oral formulations of Gilead's antiviral drugs [6] [5].

## Detailed Experimental Protocols

### In Vitro Protocol: Rhodamine-123 Efflux Assay in CCRF-CEM T Cells [7]

This assay measures P-gp pump function inhibition by quantifying intracellular fluorescence retention.

- **Cell Line:** CCRF-CEM T lymphoblast cells expressing wild-type P-gp.
- **Fluorochrome Loading:** Cells are resuspended in DMEM with **0.2 µg/mL (0.53 µM) Rhodamine 123** and incubated for **30 minutes at 37°C**.
- **Inhibitor Incubation:** After washing, cell aliquots are resuspended in pre-warmed DMEM containing **Encequidar (1-100 nM)** or vehicle control.
- **Measurement:** Cell-associated fluorescence is immediately monitored over **5 minutes** using a fluorescence-activated cell sorting (FACS) system.

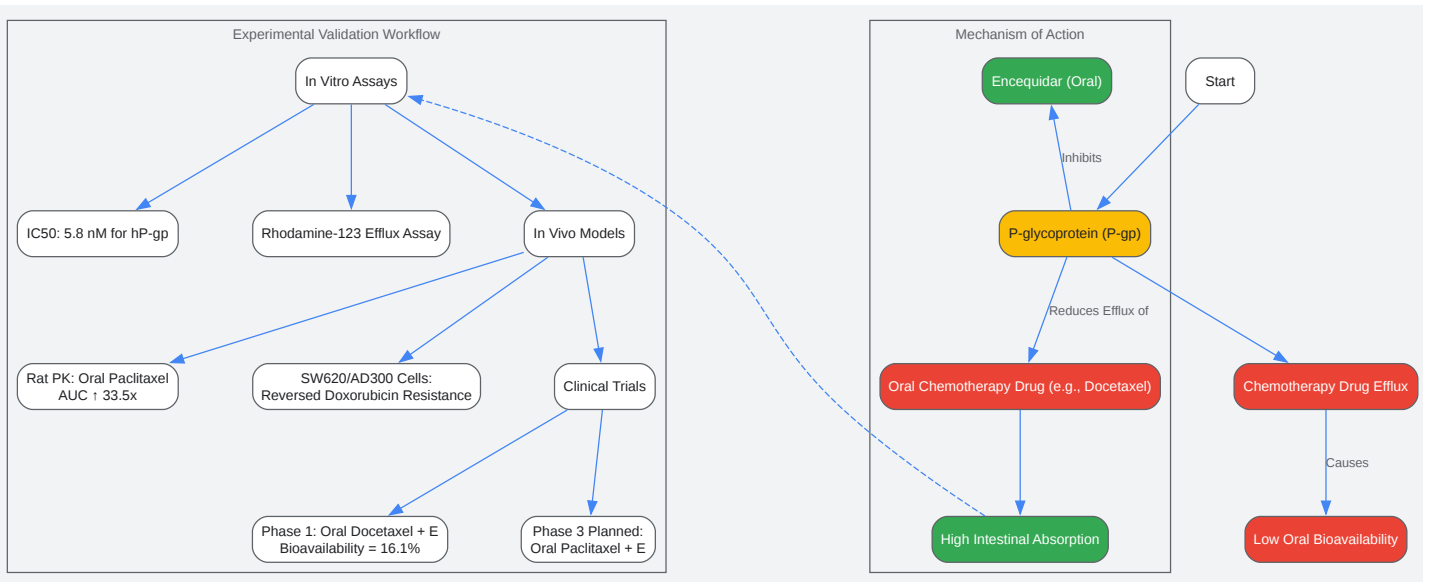
### In Vivo Protocol: Reversal of Doxorubicin Resistance in SW620/AD300 Cells [8]

This protocol assesses **Encequidar**'s ability to resensitize resistant cancer cells to chemotherapy.

- **Cell Line:** Doxorubicin-resistant human colon cancer cells (SW620/AD300) with P-gp overexpression.
- **Cytotoxicity Assay:** Cells are treated with varying concentrations of **Doxorubicin (0-400  $\mu\text{M}$ )**, with or without a non-toxic concentration of **Encequidar (e.g., 0.5  $\mu\text{M}$ )**.
- **Analysis:** Cell viability is assessed (e.g., via MTT assay) after **68-72 hours**. Key metrics include the **IC<sub>50</sub> value** and the **Resistance Reversal Fold (RRF)**.
- **Apoptosis Detection:** After **48 hours of treatment**, apoptosis is measured using **Annexin V-FITC/PI staining** followed by flow cytometry.

## Mechanism and Experimental Workflow

The following diagram illustrates the core mechanism of action of **Encequidar** and the logical flow of key experiments conducted to validate its efficacy, from in vitro to clinical research.



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This diagram shows how **Encequidar** specifically inhibits intestinal P-gp to enhance oral drug absorption, and the multi-stage experimental workflow used to validate its efficacy and application.

## Key Insights for Researchers

- **Strategic Advantage:** **Encequidar**'s minimal systemic absorption minimizes risk of altering the distribution of concurrently administered chemotherapeutic drugs, a significant advantage over systemic P-gp inhibitors [1] [2].

- **Platform Potential:** The recent licensing to Gilead highlights its potential as a platform technology beyond oncology, enabling oral formulation of drugs hampered by P-gp efflux in the gut [4] [6] [5].
- **Clinical Development Focus:** Current research focuses on identifying optimal multi-dose regimens (e.g., two or three doses of 600 mg oral docetaxel) to match the exposure of standard IV therapy, aligning with the FDA's Project Optimus for better dose optimization [3].

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## References

1. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific... [pubmed.ncbi.nlm.nih.gov]
2. Oral docetaxel plus encequidar - a phase 1 clinical trial [pubmed.ncbi.nlm.nih.gov]
3. Oral docetaxel plus encequidar – A pharmacokinetic model ... [pmc.ncbi.nlm.nih.gov]
4. Health Hope Pharma and Hanmi Grant Gilead Global ... [biopharmaapac.com]
5. Health Hope Pharma Enters into Exclusive Licensing... - BioSpace [biospace.com]
6. Hanmi's Oral Delivery Platform Compound Licensed to ... [hanmipharm.com]
7. Encequidar (HM30181) | P-gp inhibitor | Mechanism [selleckchem.com]
8. The effect and mechanistic study of encequidar on ... [sciencedirect.com]

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